(4,5,6-Triacetyloxy-2-formyloxan-3-yl) acetate
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Overview
Description
(4,5,6-Triacetyloxy-2-formyloxan-3-yl) acetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its multiple acetyl groups and a formyl group attached to an oxane ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5,6-Triacetyloxy-2-formyloxan-3-yl) acetate typically involves the acetylation of a precursor molecule. The process generally includes the following steps:
Starting Material: The precursor molecule, often a hydroxylated oxane derivative, is used as the starting material.
Acetylation: The hydroxyl groups on the oxane ring are acetylated using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid.
Formylation: The formyl group is introduced through a formylation reaction, which can be achieved using formic acid or formyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale acetylation and formylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4,5,6-Triacetyloxy-2-formyloxan-3-yl) acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: (4,5,6-Triacetyloxy-2-carboxyloxan-3-yl) acetate.
Reduction: (4,5,6-Triacetyloxy-2-hydroxyoxan-3-yl) acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4,5,6-Triacetyloxy-2-formyloxan-3-yl) acetate has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (4,5,6-Triacetyloxy-2-formyloxan-3-yl) acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(4,5,6-Triacetyloxy-2-hydroxyoxan-3-yl) acetate: Similar structure but with a hydroxyl group instead of a formyl group.
(4,5,6-Triacetyloxy-2-carboxyloxan-3-yl) acetate: Similar structure but with a carboxyl group instead of a formyl group.
Uniqueness
(4,5,6-Triacetyloxy-2-formyloxan-3-yl) acetate is unique due to its specific combination of acetyl and formyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H18O10 |
---|---|
Molecular Weight |
346.29 g/mol |
IUPAC Name |
(4,5,6-triacetyloxy-2-formyloxan-3-yl) acetate |
InChI |
InChI=1S/C14H18O10/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h5,10-14H,1-4H3 |
InChI Key |
SOQISHUDBFFGGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)C=O |
Origin of Product |
United States |
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